6-Methoxy-3-pyridineethanamine 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

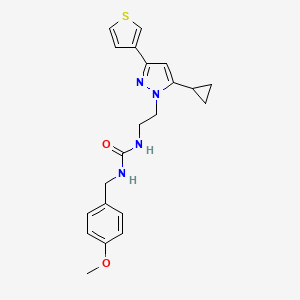

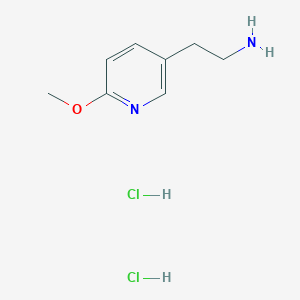

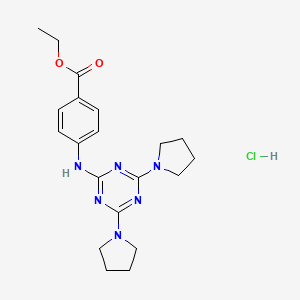

“6-Methoxy-3-Pyridineethanamine Dihydrochloride” is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-3-Pyridineethanamine Dihydrochloride” consists of a pyridine ring with a methoxy group (OCH3) attached to the 6th carbon and an ethanamine group (NH2CH2CH2) attached to the 3rd carbon .

Scientific Research Applications

Corrosion Inhibition

6-Methoxy-3-pyridineethanamine derivatives have shown promise as corrosion inhibitors for steel in acidic environments. For instance, pyridine derivatives have demonstrated significant adsorption and inhibitory effects on N80 steel corrosion in 15% HCl, showcasing high inhibition efficiency through various techniques like gravimetric analysis, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) (Ansari, Quraishi, & Singh, 2015). Another study supports this finding by investigating the corrosion inhibition effect of pyridine derivatives on mild steel in a 1 M HCl solution, revealing that these compounds act as mixed-type inhibitors and form a protective layer on the steel surface (Ansari, Quraishi, & Singh, 2015).

Base-Excision Repair Pathway Study

Methoxyamine, a related compound, has been utilized to study enzymatic reactions catalyzed by uracil-DNA glycosylase and AP endodeoxyribonuclease isolated from mammalian cells. This approach helps in understanding the formation of AP sites in uracil-containing DNA, contributing significantly to the base-excision repair pathway's research (Liuzzi & Talpaert-Borlé, 1985).

Catalytic and Synthetic Chemistry

In the realm of catalytic and synthetic chemistry, derivatives of 6-Methoxy-3-pyridineethanamine have been used to synthesize tetranuclear lanthanide(III) complexes with unique seesaw geometry, which opens new pathways for magnetic studies and material science applications (Goura, Walsh, Tuna, & Chandrasekhar, 2014). Furthermore, these compounds have been employed in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, demonstrating their versatility in coordination chemistry (Halcrow, 2005).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(4-5-9)6-10-8;;/h2-3,6H,4-5,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEFTLVCCMKJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2929877.png)